molecular formula C19H39NaO7S B148160 Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt CAS No. 25446-78-0

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt

Cat. No. B148160
CAS RN: 25446-78-0
M. Wt: 434.6 g/mol
InChI Key: KLYDBHUQNXKACI-UHFFFAOYSA-M
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Description

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt, also known as Sodium 2-{2-[2-(tridecyloxy)ethoxy]ethoxy}ethyl sulfate, is a chemical compound with the molecular formula C19H39NaO7S . It is also referred to as Sodium polyoxyethylene tridecyl sulfate, Sodium trideceth sulfate, Sodium tridecyl tri (oxyethyl) sulfate, and Sodium tridecyltriethoxysulfate .


Molecular Structure Analysis

The molecular structure of this compound is based on a long-chain tridecyl group (C13H27) attached to an ethoxy chain (CH2CH2O)3, which is further attached to a sulfate group (SO4), and finally a sodium ion (Na) . The exact 3D structure would need to be determined using specialized software or techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 434.560 . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results. These properties can be determined using standard laboratory techniques or found in specialized chemical databases.

Scientific Research Applications

Electrochemical Conversion of Alcohols

Electrochemical oxidation of alcohols, including ethanol, using catalysts like nickel and sulfur can synthesize valuable chemicals while generating hydrogen. NiS catalysts show excellent performance in ethanol oxidation, attributed to the presence of sulfate ions enhancing electron transfer and electroconductivity (Li et al., 2022).

Biomass Conversion to Biofuels

Hydrogen sulfate ionic liquids, when used in ethanol, facilitate the conversion of biomass-related substances like fructose into biofuels. This method achieves significant yields of 5-ethoxymethylfurfural from fructose, attributed to the ionic liquid's acidity and stabilizing hydrogen bond with 5-HMF (Guo et al., 2017).

Bleaching Process of Sulfates

In the manufacture of ethoxylated lauryl alcohol sulfates, sodium hypochlorite and hydrogen peroxide are used to enhance product color quality. The bleach process's effectiveness depends on the dosage and its impact on product quality and performance (Zhi, 2003).

Catalytic Synthesis

Inorganic salts like sodium hydrogen sulfate can catalyze the reaction between acetate and ethanol to form ethyl acetate. Optimal conditions for this reaction have been identified, offering high yields of ethyl acetate (Sheng Shu-ling, 2003).

Forensic Analysis of Alcohol Consumption

Ethyl sulfate, a marker for ethanol intake, can be detected in urine samples using liquid-chromatography/electrospray ionization/tandem mass spectrometry. Ethyl sulfate sodium salt is used for method development, offering a reliable way to confirm recent alcohol consumption (Dresen et al., 2004).

Alcohol Adsorption and Decomposition

Studies on the adsorption and reaction of ethanol on supported Au catalysts reveal the formation of ethoxy species and their role in the dehydrogenation of ethanol. This process produces hydrogen and acetaldehyde, with the supported Au particles playing a key role in ethanol conversion (Gazsi et al., 2011).

Chemical Synthesis and Catalysis

Silica-supported sodium hydrogen sulfate is used as a heterogeneous catalyst for selective cleavage of trityl ethers. This process occurs efficiently at room temperature with excellent yields of alcohols, demonstrating its utility in synthetic chemistry (Das et al., 2004).

Environmental Monitoring

Advanced methods for identifying and quantifying alcohol sulfates and alcohol ethoxysulfates in environmental samples, such as marine and river sediments, have been developed. These methods provide insights into the environmental behavior and impact of these compounds (Fernández-Ramos et al., 2013).

Kinetic Studies in Esterification

Esterification reactions between ethanol and sulfuric acid have been studied to understand the kinetics and optimize conditions for producing ethyl hydrogen sulfate. This research is significant for industrial processes involving esterification (Theodore & Sai, 2001).

Safety And Hazards

This compound is classified as an eye irritant (Category 2) according to the UN GHS revision 8 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

sodium;2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-14-15-24-16-17-25-18-19-26-27(20,21)22;/h2-19H2,1H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDBHUQNXKACI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036457
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt

CAS RN

25446-78-0
Record name Sodium polyoxyethylene tridecyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025446780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM TRIDECETH-3 SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CJ1NT0D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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